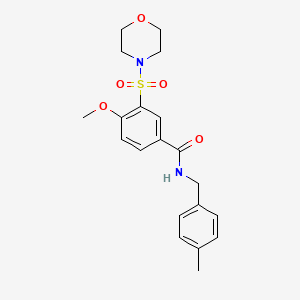
N-butyl-N'-(3-hydroxypropyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-N'-(3-hydroxypropyl)ethanediamide, also known as BHEDA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BHEDA belongs to the class of amides and is commonly used as a chelating agent in metal ion extraction and separation. In recent years, BHEDA has also been studied extensively for its bioactive properties, including its ability to inhibit the activity of metalloproteinases and its potential as an anticancer agent.
Wirkmechanismus
N-butyl-N'-(3-hydroxypropyl)ethanediamide exerts its bioactive properties by chelating metal ions, which are essential for the activity of metalloproteinases and histone deacetylases. By inhibiting the activity of these enzymes, N-butyl-N'-(3-hydroxypropyl)ethanediamide can prevent the degradation of extracellular matrix proteins and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-butyl-N'-(3-hydroxypropyl)ethanediamide has been shown to have a range of biochemical and physiological effects, including its ability to inhibit the activity of metalloproteinases and histone deacetylases, induce apoptosis in cancer cells, and reduce the expression of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using N-butyl-N'-(3-hydroxypropyl)ethanediamide in lab experiments is its ability to selectively inhibit the activity of metalloproteinases and histone deacetylases, which are crucial enzymes in various biological processes. However, the use of N-butyl-N'-(3-hydroxypropyl)ethanediamide in lab experiments is limited by its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-butyl-N'-(3-hydroxypropyl)ethanediamide, including its potential as an anticancer agent, its use in metal ion extraction and separation, and its role in the regulation of extracellular matrix proteins. Further studies are needed to determine the safety and efficacy of N-butyl-N'-(3-hydroxypropyl)ethanediamide in vivo and to explore its potential applications in various fields of science.
Synthesemethoden
N-butyl-N'-(3-hydroxypropyl)ethanediamide can be synthesized through a multistep reaction that involves the reaction of butylamine with ethylenediamine in the presence of sodium hydroxide to form N-butyl-1,2-diaminoethane. This compound is then reacted with 3-chloropropanol in the presence of potassium carbonate to form N-butyl-N'-(3-chloropropyl)ethanediamine. Finally, N-butyl-N'-(3-hydroxypropyl)ethanediamide is obtained by reacting N-butyl-N'-(3-chloropropyl)ethanediamine with sodium hydroxide and 1,3-propanediol.
Wissenschaftliche Forschungsanwendungen
N-butyl-N'-(3-hydroxypropyl)ethanediamide has been extensively studied for its potential applications in various fields of science. In the field of biochemistry, N-butyl-N'-(3-hydroxypropyl)ethanediamide has been shown to inhibit the activity of metalloproteinases, which are enzymes that play a crucial role in the degradation of extracellular matrix proteins. N-butyl-N'-(3-hydroxypropyl)ethanediamide has also been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells by inhibiting the activity of histone deacetylases.
Eigenschaften
IUPAC Name |
N-butyl-N'-(3-hydroxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-2-3-5-10-8(13)9(14)11-6-4-7-12/h12H,2-7H2,1H3,(H,10,13)(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZYBNZSKJFTOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-N'-(3-hydroxypropyl)ethanediamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-[(5-methyl-3-isoxazolyl)methyl]-2-pyridinamine](/img/structure/B5152352.png)


![N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(isopropylamino)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B5152366.png)
![1-ethyl-4-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5152368.png)

![5-[5-(3-nitrobenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]isophthalic acid](/img/structure/B5152380.png)


![N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenyl-N-(2-thienylmethyl)methanamine](/img/structure/B5152421.png)
![3-methyl-5-{2-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5152423.png)
![1-chloro-2-[2-(4-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B5152433.png)
![N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5152451.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-4-methoxybenzamide](/img/structure/B5152453.png)